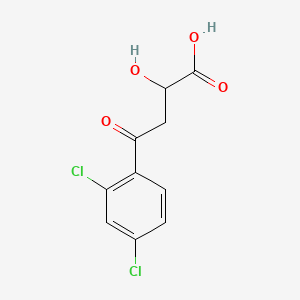

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Descripción

Propiedades

Número CAS |

81008-10-8 |

|---|---|

Fórmula molecular |

C10H8Cl2O4 |

Peso molecular |

263.07 g/mol |

Nombre IUPAC |

4-(2,4-dichlorophenyl)-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3,9,14H,4H2,(H,15,16) |

Clave InChI |

OROLZPSONMCIED-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(C(=O)O)O |

Origen del producto |

United States |

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid molecular weight and exact mass

An In-depth Technical Guide to 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a dichlorinated phenyl ring coupled with a functionalized butanoic acid chain, presents a unique scaffold for therapeutic exploration. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed breakdown of its molecular weight and exact mass. Furthermore, it offers practical, field-tested insights into its synthesis and analytical characterization, equipping researchers with the foundational knowledge required for its effective application in a laboratory setting.

Core Physicochemical Properties

The precise characterization of a compound's molecular weight and mass is fundamental to all quantitative and qualitative analytical workflows, from reaction monitoring to metabolic profiling. The molecular formula for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is C₁₀H₈Cl₂O₄. Based on this, the key mass-related parameters are defined below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O₄ | Calculated |

| Average Molecular Weight | 263.07 g/mol | [1] |

| Exact Mass | 261.97996 Da | Calculated |

| Monoisotopic Mass | 261.97996 Da | [2] |

-

Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used for stoichiometric calculations in chemical reactions, such as determining molar equivalents for a synthesis. The molecular weight for the isomeric compound, 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, is reported as 263.07 g/mol , which is identical due to the same molecular formula.[1]

-

Exact Mass and Monoisotopic Mass: These terms are often used interchangeably and refer to the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in mass spectra, which is a powerful tool for structural confirmation.

Synthesis Pathway and Mechanistic Insights

Conceptual Synthesis Workflow

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (DCHA) in Animal Models

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (DCHA), a compound of interest in drug development. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A robust understanding of these four pillars is paramount for guiding dose selection, predicting efficacy and potential toxicity, and ensuring a smooth transition from preclinical to clinical development.[1][2]

Given the absence of direct pharmacokinetic data for DCHA, this document outlines a strategic, multi-faceted approach. It combines in silico predictions, rigorous in vitro assays, and well-designed in vivo animal studies. The causality behind each experimental choice is explained, drawing upon established principles for analogous structures, such as keto acids and dichlorophenyl-containing xenobiotics. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols to generate a comprehensive ADME profile for DCHA.

Part 1: Foundational Characterization and Bioanalytical Strategy

Before embarking on complex biological studies, a solid foundation must be laid through in silico profiling and the development of a robust bioanalytical method.

In Silico ADME Prediction

Computational modeling serves as a cost-effective initial screen to predict the pharmacokinetic properties of a new chemical entity.[3] Various software platforms can estimate parameters such as solubility, permeability, plasma protein binding, and potential metabolic pathways. For DCHA, these models can offer early insights into its drug-like properties and flag potential liabilities, such as poor absorption or rapid metabolism, that will require specific attention in subsequent experimental work.

Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable method to quantify the analyte in complex biological matrices like plasma, urine, and tissue homogenates.[4][5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[6]

Workflow for Bioanalytical Method Development

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol:

-

Animals: Use male Sprague-Dawley rats (250-300g).

-

Dose Administration:

-

Intravenous (IV) Group: Administer DCHA (e.g., 1-2 mg/kg) as a bolus dose via the tail vein. This allows for the determination of absolute bioavailability and clearance.

-

Oral (PO) Group: Administer DCHA (e.g., 5-10 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA), and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Analysis: Quantify DCHA concentrations in plasma using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| Cₘₐₓ | Maximum observed plasma concentration | Related to efficacy and potential acute toxicity |

| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption |

| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |

| t₁/₂ | Elimination half-life | Determines dosing interval |

| CL | Clearance | The volume of plasma cleared of drug per unit time |

| Vd | Volume of distribution | The apparent volume into which the drug distributes |

| F% | Absolute bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation |

Part 4: Distribution, Metabolism, and Excretion (ADME) Elucidation

Tissue Distribution and Brain Penetration

Understanding where a drug distributes in the body is crucial. For DCHA, its structure as a keto acid suggests potential interaction with monocarboxylate transporters (MCTs), which could facilitate its entry into the brain. [7] Experimental Protocol: Brain-to-Plasma Ratio

-

Dosing: Administer DCHA to rats at a single dose.

-

Sample Collection: At a specific time point (e.g., Tₘₐₓ), collect a blood sample and then perfuse the animal with saline to remove blood from the tissues. [8]3. Tissue Harvest: Excise the brain and homogenize it.

-

Analysis: Determine the concentration of DCHA in both the plasma and the brain homogenate.

-

Calculation: The brain-to-plasma ratio (Kp) is calculated as Cbraᵢₙ / Cplasma. The unbound ratio (Kp,uu) can be calculated if brain tissue binding and plasma protein binding are known, providing a more accurate measure of brain penetration. [9][10]

Excretion and Mass Balance

A mass balance study, typically using a ¹⁴C-labeled version of the compound, is the definitive method to determine the routes and extent of excretion. [11] Experimental Protocol: Mass Balance Study in Rats

-

Dosing: Administer a single dose of [¹⁴C]DCHA to bile duct-cannulated rats.

-

Sample Collection: Collect urine, feces, and bile over a period of 72-120 hours, or until >95% of the radioactive dose is recovered.

-

Analysis:

-

Measure total radioactivity in each sample using liquid scintillation counting.

-

Profile and identify radioactive metabolites in urine, feces, and bile using radio-HPLC and LC-MS/MS.

-

-

Data Interpretation: Determine the percentage of the dose excreted in urine, feces, and bile. This will identify the primary route(s) of elimination. Biliary excretion is a significant pathway for many compounds, and direct measurement via cannulation is essential for accurate assessment. [12][13][14]

In Vivo Metabolism

The dichlorophenyl moiety of DCHA is susceptible to various metabolic transformations. Common pathways for xenobiotics include oxidation, reduction, and hydrolysis (Phase I), followed by conjugation with polar molecules (Phase II). [15][16][17][18] Predicted Metabolic Pathways for DCHA

Caption: Plausible metabolic pathways for DCHA.

Metabolite identification will be conducted on samples from the in vivo PK and mass balance studies using high-resolution mass spectrometry to elucidate the structures of metabolites.

Part 5: Data Integration and Modeling

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical representations of the body that simulate the ADME processes. [19][20][21]They integrate in vitro data (e.g., metabolic stability, protein binding) with physiological parameters to predict the pharmacokinetic profile of a drug. [22][23]A PBPK model for DCHA can be used to extrapolate pharmacokinetics across species and predict human PK, guiding first-in-human dose selection.

Structure of a Basic PBPK Model

Caption: A simplified diagram of a PBPK model structure.

Conclusion

The comprehensive preclinical characterization of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid requires a systematic and integrated approach. By progressing from in silico and in vitro assessments to well-designed in vivo studies in relevant animal models, researchers can build a robust pharmacokinetic profile. This guide provides the necessary framework and detailed protocols to elucidate the absorption, distribution, metabolism, and excretion of DCHA. The data generated through these studies are not merely a collection of parameters but form a cohesive narrative that will be instrumental in making informed decisions, de-risking development, and ultimately determining the therapeutic potential of this novel compound.

References

Sources

- 1. ppd.com [ppd.com]

- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 3. longdom.org [longdom.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 13. Bile and urine as complementary pathways for the excretion of foreign organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. omicsonline.org [omicsonline.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

In Vivo Metabolism Pathways for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid: A Comprehensive Technical Guide

Executive Summary

The biotransformation of halogenated aryl-oxo-butanoic acids presents a complex challenge in preclinical pharmacokinetics. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS 81008-10-8) is a highly functionalized xenobiotic characterized by three distinct metabolic liabilities: a lipophilic 2,4-dichlorophenyl ring, an electrophilic γ -ketone, and a highly polar α -hydroxy carboxylic acid moiety.

As a Senior Application Scientist, understanding the causality behind these biotransformations is critical for predicting clearance mechanisms, identifying reactive intermediates, and designing robust bioanalytical assays. This whitepaper dissects the in vivo phase I and phase II metabolic pathways of this compound and provides a field-proven, self-validating experimental protocol for LC-HRMS/MS metabolite profiling.

Structural Analysis & Metabolic Liabilities

The structural topology of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid dictates its interaction with hepatic and extrahepatic metabolizing enzymes:

-

The γ -Oxo Group: Ketones adjacent to aromatic rings are prime targets for cytosolic reductases, serving as a primary detoxification route to increase hydrophilicity.

-

The α -Hydroxy Acid: This moiety is inherently unstable under oxidative stress, acting as a substrate for oxidative decarboxylation. Furthermore, the terminal carboxylic acid is a high-affinity target for phase II conjugation.

-

The 2,4-Dichlorophenyl Ring: While sterically hindered and deactivated by the electronegative chlorine atoms, the unsubstituted positions remain susceptible to cytochrome P450 (CYP450) mediated epoxidation and subsequent hydroxylation.

Phase I Biotransformations

Carbonyl Reduction (Pathway A)

The reduction of the γ -ketone to form 4-(2,4-dichlorophenyl)-2,4-dihydroxybutanoic acid (M1) is the predominant Phase I detoxification pathway. This reaction is catalyzed by NAD(P)H-dependent oxidoreductases, specifically Aldo-Keto Reductases (AKR) and Short-Chain Dehydrogenases/Reductases (SDR) such as Carbonyl Reductase 1 (CBR1)[1]. CBR1 exhibits a broad substrate specificity for xenobiotic carbonyls, facilitating their conversion into more hydrophilic, easily excretable secondary alcohols[2].

Oxidative Decarboxylation (Pathway B)

α -Hydroxy acids are known to undergo oxidative decarboxylation, a process that cleaves the C1-C2 bond to release carbon dioxide[3]. For this compound, α -hydroxy acid oxidase mediates the conversion to 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (M2) . Because β -keto acids are thermodynamically unstable, M2 rapidly undergoes spontaneous, non-enzymatic decarboxylation to yield 2,4-dichloroacetophenone (M5) .

CYP450-Mediated Aromatic Hydroxylation (Pathway C)

Despite the deactivating halogens, the aromatic ring undergoes phase I oxidation via CYP2C9 and CYP3A4 to form 4-(2,4-dichloro-5-hydroxyphenyl)-4-oxo-2-hydroxybutanoic acid (M3) . CYP2C9 specifically favors acidic substrates, anchoring the carboxylic acid in its active site to orient the aromatic ring toward the heme iron.

Phase II Metabolism: Glucuronidation

Phase II metabolism of carboxylic acid-containing xenobiotics is predominantly mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7)[4]. UGT2B7 is responsible for the formation of acyl-glucuronides for a wide range of acidic drugs, including diclofenac and clopidogrel carboxylic acid[5][6].

Conjugation of the parent compound yields the Parent Acyl-Glucuronide (M4) . Acyl-glucuronides are electrophilic and can undergo intramolecular rearrangement or covalent binding to plasma proteins, making their stabilization critical during bioanalysis.

Figure 1: Proposed in vivo metabolic pathways for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Quantitative Metabolite Profiling Data

The table below summarizes the exact mass shifts and predicted theoretical [M-H]⁻ values utilized for high-resolution mass spectrometry (HRMS) targeting.

| Metabolite | Biotransformation | Chemical Formula | Theoretical [M-H]⁻ | Mass Shift (Δ Da) | Primary Enzyme(s) |

| Parent | N/A | C₁₀H₈Cl₂O₄ | 260.9727 | 0 | N/A |

| M1 | Carbonyl Reduction | C₁₀H₁₀Cl₂O₄ | 262.9883 | +2.0156 | AKR1C, CBR1 |

| M2 | Oxidative Decarboxylation | C₉H₆Cl₂O₃ | 230.9621 | -30.0106 | α -Hydroxy Acid Oxidase |

| M3 | Aromatic Hydroxylation | C₁₀H₈Cl₂O₅ | 276.9676 | +15.9949 | CYP2C9, CYP3A4 |

| M4 | Acyl-Glucuronidation | C₁₆H₁₆Cl₂O₁₀ | 437.0048 | +176.0321 | UGT2B7 |

| M5 | Spontaneous Decarboxylation | C₈H₆Cl₂O | 186.9723 | -74.0004 | Non-enzymatic |

Self-Validating Experimental Workflow for LC-HRMS/MS

To accurately capture this metabolic profile in vivo, standard extraction protocols are insufficient. Acyl-glucuronides (M4) are notoriously unstable and undergo ex vivo hydrolysis, artificially inflating parent compound concentrations. The following protocol is engineered as a self-validating system to ensure absolute sample integrity.

Step-by-Step Methodology

-

In Vivo Dosing & Collection: Administer the parent compound (e.g., 10 mg/kg IV/PO) to Sprague-Dawley rats. Collect plasma at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes pre-chilled on wet ice.

-

Immediate Quenching (Causality Check): Within 30 seconds of collection, transfer 50 µL of plasma into 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid and a stable-isotope-labeled internal standard.

-

Expert Insight: The immediate drop in pH (< 4.0) and temperature halts esterase activity and prevents the acyl migration of M4. To validate this, a spiked M4 control must be processed in parallel; if M4 degradation exceeds 5%, the quench is deemed compromised.

-

-

Solid-Phase Extraction (SPE): Centrifuge the quenched samples at 14,000 x g for 10 mins. Load the supernatant onto a pre-conditioned Oasis HLB 96-well plate. Wash with 5% Methanol in water, and elute with 100% ACN.

-

Expert Insight: Liquid-Liquid Extraction (LLE) fails to recover polar metabolites like M1 and M4. The polymeric reversed-phase HLB sorbent ensures unbiased recovery across the polarity spectrum.

-

-

LC-HRMS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Use a mobile phase of Water/ACN with 0.1% Formic Acid. Operate the HRMS (e.g., Q-Exactive or Sciex TripleTOF) in Negative ESI Mode .

-

Expert Insight: Negative ionization is mandatory. The carboxylic acid moiety easily deprotonates to [M-H]⁻, yielding signal intensities 10- to 50-fold higher than positive ion mode, while avoiding severe ion suppression.

-

-

Data Processing: Apply Mass Defect Filtering (MDF) centered around the parent mass defect (-0.0273 Da) with a tolerance of ±50 mDa to selectively extract halogenated metabolites from the endogenous biological matrix.

Figure 2: Self-validating LC-HRMS/MS experimental workflow for in vivo metabolite profiling.

References

-

Maser, E. (2006). "The Complex Relationships of Mammalian Carbonyl- and Quinone-Reducing Enzymes and Their Role in Physiology." Annual Review of Pharmacology and Toxicology. 1

-

Hoffman, M., et al. (2009). "Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases." PLoS One (PubMed Central). 2

-

Kazma, R., et al. (2018). "Clopidogrel Carboxylic Acid Glucuronidation Is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics (PubMed). 6

-

Paine, T. K., et al. (2010). "Oxidative decarboxylation of alpha-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR." Chemical Communications (PubMed). 3

-

"UGT2B7." Wikipedia, The Free Encyclopedia. 4

-

King, C., et al. (2001). "Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac." Toxicological Sciences | Oxford Academic. 5

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative decarboxylation of alpha-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UGT2B7 - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method development for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid analysis

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Abstract

This comprehensive guide details the systematic development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. This molecule, a polar aromatic keto-acid, presents unique chromatographic challenges that necessitate a carefully considered approach to achieve reliable and reproducible results. This document provides not just a final method, but a logical, science-based workflow, explaining the causality behind each experimental choice. It is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for purity assessment, stability testing, or pharmacokinetic studies of this compound and its analogs. The protocols herein are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a multi-functionalized molecule featuring a dichlorinated aromatic ring, a ketone, a hydroxyl group, and a carboxylic acid. This combination of a hydrophobic aromatic region and polar functional groups, particularly the ionizable carboxylic acid, requires a nuanced approach to chromatographic separation. The primary analytical goal is to develop a method that provides a sharp, symmetric peak for the main analyte, resolves it from potential impurities or degradation products, and is robust enough for routine use in a quality control environment. This guide follows a systematic, phase-appropriate strategy, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated analytical procedure.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development. While specific experimental data for this exact molecule is scarce, we can infer its behavior from its structure and closely related analogs.

| Property | Estimated Value / Characteristic | Rationale & Impact on Method Development |

| Chemical Structure | See Figure 1 | The structure combines a hydrophobic dichlorophenyl group with polar hydroxyl, keto, and carboxylic acid moieties. This dual nature makes it a prime candidate for reversed-phase chromatography. |

| Molecular Weight | ~263.07 g/mol | Based on the isomeric 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid[1]. Essential for preparing standard solutions of known concentration. |

| pKa (Carboxylic Acid) | ~3.0 - 4.5 | This is a typical range for a butanoic acid derivative. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH must be set at least 1.5-2 units below the pKa to keep the molecule in its non-ionized, more retained form[2]. |

| UV Absorbance (λmax) | ~210 nm and ~259 nm | The dichlorophenyl group acts as a strong chromophore. A related compound shows significant absorbance at 209 nm and 259 nm[3]. Detection at 210 nm offers high sensitivity for the carboxyl and keto groups, while a higher wavelength like 259 nm provides greater specificity and reduces interference from matrix components. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength experimentally. |

| Polarity (logP) | Moderately Polar | The presence of multiple polar functional groups (hydroxyl, carboxylic acid) counteracts the hydrophobicity of the dichlorophenyl ring. This suggests that a highly aqueous mobile phase may be required for elution, which can cause "phase dewetting" on traditional C18 columns. Therefore, columns designed for aqueous conditions are a logical choice[4]. |

Figure 1: Chemical Structure of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

HPLC Method Development: A Rationale-Driven Approach

Our strategy is to begin with a robust starting point based on the analyte's properties and then systematically optimize the critical parameters.

Foundational Choices: Mode, Stationary Phase, and Detection

-

Chromatographic Mode: Reversed-Phase (RP) HPLC is the most suitable technique. The analyte possesses sufficient hydrophobic character from its aromatic ring to be retained on a non-polar stationary phase, while its polarity can be modulated by the mobile phase composition[5].

-

Column (Stationary Phase) Selection:

-

Initial Choice: A modern, high-purity silica C18 column with polar endcapping or a polar-embedded phase (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, YMC-Pack ODS-AQ). These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better peak shape for polar and acidic compounds by shielding residual silanols[4][6]. A typical dimension would be 4.6 x 150 mm with 3 or 5 µm particles.

-

Why this choice? Standard C18 columns can suffer from poor retention and peak tailing for polar acids. The specialized chemistry of aqueous-stable columns ensures a hydrated stationary phase surface, promoting reproducible retention and improved symmetry[4].

-

-

Detector: A Photodiode Array (PDA) or UV-Vis detector. A PDA detector is highly recommended during development to assess peak purity and select the optimal detection wavelength. Based on our analysis, we will monitor at both 210 nm and 259 nm initially.

Mobile Phase Optimization: The Key to Selectivity and Retention

The mobile phase is the most powerful tool for controlling the separation in RP-HPLC[7].

-

Aqueous Phase (Solvent A): To suppress the ionization of the carboxylic acid, an acidic mobile phase is mandatory. A solution of 0.1% Phosphoric Acid (H₃PO₄) in water is an excellent starting point. This will bring the mobile phase pH to approximately 2.1, well below the analyte's pKa, ensuring it is in its neutral, protonated form[8][9].

-

Organic Phase (Solvent B): Acetonitrile (ACN) is the preferred initial choice due to its low viscosity and favorable UV transparency. Methanol (MeOH) will be considered as an alternative during optimization to alter selectivity if co-eluting impurities are observed.

-

Initial Gradient Elution (Scouting Run): A broad gradient is used to quickly determine the elution conditions and reveal the complexity of the sample. This initial run saves significant time compared to performing multiple isocratic injections.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and PDA or multi-wavelength UV detector.

-

Column: Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm (or equivalent).

-

Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, ACS-grade Phosphoric Acid (85%), and purified water (18.2 MΩ·cm).

-

Analyte: 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid reference standard.

Preparation of Solutions

-

Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% Phosphoric Acid to a 1 L volumetric flask containing ~900 mL of purified water. Bring to volume with water and mix thoroughly.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly.

-

Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial mobile phase conditions and promotes good peak shape.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Protocol 1: Initial Scouting Gradient

This protocol is designed to establish the approximate retention time and elution strength required.

| Parameter | Condition |

| Column | Luna Omega 3 µm Polar C18, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | PDA Scan 200-400 nm; Extract at 210 nm & 259 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 22.0 | |

| 22.1 | |

| 27.0 |

Interpreting the Results:

-

If the peak elutes too early (< 3 min): The compound is more polar than expected. Consider a more retentive column (e.g., standard C18) or reduce the initial %B.

-

If the peak elutes too late (> 15 min): The compound is more hydrophobic. A faster gradient or a higher starting %B can be used.

-

If the peak is broad or tailing: This confirms the need for an acidic mobile phase. If tailing persists, ensure the pH is low enough or consider a different column chemistry.

Protocol 2: Method Optimization and Final Isocratic Method

Let's assume the scouting run showed the analyte eluting at 12 minutes, corresponding to approximately 45% Acetonitrile. We can now develop an efficient isocratic method.

Optimization Logic: The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained and separated from the solvent front. We will test isocratic conditions around 45% B. After several trials, the following optimized method was established.

| Parameter | Final Optimized Condition |

| Column | Luna Omega 3 µm Polar C18, 150 x 4.6 mm |

| Mobile Phase | 55:45 (v/v) 0.1% H₃PO₄ in Water : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 259 nm |

| Run Time | 10 minutes |

This optimized method provides a balance of reasonable run time and robust separation, making it suitable for routine analysis.

Method Validation Protocol

Method validation provides documented evidence that the procedure is fit for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines[10][11].

Caption: Logic for selecting mobile phase pH relative to analyte pKa.

Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity index > 0.999 (PDA). No interference at the analyte's retention time in blank/placebo. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80% to 120% of the target concentration. |

| Accuracy | Closeness of test results to the true value. | % Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision | Agreement among a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |

| LOQ | Lowest amount that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase composition (±2% absolute). |

Validation Experimental Design

-

Specificity: Inject the diluent, a placebo (if applicable), and the working standard. Use PDA peak purity analysis on the analyte peak.

-

Linearity & Range: Prepare a series of at least five concentrations from 50% to 150% of the working standard concentration. Perform a linear regression of peak area vs. concentration.

-

Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo or blank matrix. Calculate the percentage recovery.

-

Precision:

-

Repeatability: Perform six replicate injections of the working standard solution.

-

Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument.

-

-

Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by injecting it six times and checking that the precision (RSD) is acceptable (typically ≤ 10%).

-

Robustness: Analyze the working standard while making small, deliberate changes to the method parameters as listed in the table above. Check that the system suitability results (retention time, peak asymmetry, theoretical plates) remain within predefined limits.

Conclusion

This application note presents a comprehensive and scientifically grounded strategy for the development and validation of an RP-HPLC method for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. By leveraging an understanding of the analyte's physicochemical properties, a robust method using an aqueous-compatible polar C18 column with an acidic mobile phase (0.1% H₃PO₄) and UV detection at 259 nm was established. The detailed protocols for method development, optimization, and validation according to ICH guidelines provide a clear pathway for scientists to implement this method, ensuring data of high quality, reliability, and integrity for pharmaceutical development and quality control.

References

- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Google Scholar.

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

-

ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

-

Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch. [Link]

-

Simona G. C. (2008). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate. [Link]

-

Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis. [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. [Link]

-

Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

-

ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

-

Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

-

Atlantis Press. (n.d.). Simultaneous Quantitation of Organic Acids and Monosaccharides by High-Performance Liquid Chromatography. Atlantis Press. [Link]

-

Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

-

YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

-

GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

SlideShare. (n.d.). Ich guidelines for validation final. SlideShare. [Link]

-

MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

-

PubChem. (2026). 4-(2,4-Dichlorophenoxy)-2-hydroxybutanoic acid. PubChem. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]

- 5. glsciencesinc.com [glsciencesinc.com]

- 6. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. welch-us.com [welch-us.com]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

Application Note: Preparation and Handling of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid Stock Solutions for In Vitro Assays

Executive Summary

The transition of lipophilic small molecules from organic storage solvents into aqueous cell culture environments is a critical failure point in in vitro pharmacology. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-10-8) presents unique solubility challenges due to its highly hydrophobic halogenated ring paired with an ionizable carboxylic acid. Improper dilution often leads to invisible micro-precipitation, resulting in false negatives, irreproducible IC₅₀ values, and localized cellular toxicity.

This application note provides a self-validating, causality-driven protocol for preparing stable stock solutions and executing the "solvent-shift" technique to ensure complete bioavailability in cell-based assays.

Physicochemical Profiling & Causality

To design an effective solvation strategy, we must first analyze the structural causality behind the compound's behavior in solution.

Table 1: Physicochemical Properties & Solvation Impact

| Property | Value | Causality / Impact on Cell Culture Assays |

| Chemical Name | 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid | N/A |

| CAS Number | 81008-10-8 | N/A |

| Molecular Weight | 263.07 g/mol | Requires exactly 13.15 mg per 1 mL of solvent to yield a 50 mM primary stock. |

| 2,4-Dichlorophenyl Ring | Highly Lipophilic | Drives aqueous insolubility. Necessitates the use of an aprotic organic solvent to disrupt the crystal lattice. |

| Carboxylic Acid | Ionizable (pKa ~3.5) | Susceptible to localized pH drops. Dissolving the free acid directly in unbuffered media causes rapid protonation and immediate precipitation. |

| Optimal Solvent | Anhydrous DMSO | Acts as a universal hydrogen-bond acceptor, stabilizing the monomeric form of the compound while preventing hydrophobic collapse. |

The "Solvent-Shift" Phenomenon

When a highly concentrated DMSO stock is introduced into an aqueous medium, the DMSO rapidly diffuses into the bulk water. If the local concentration of the small molecule exceeds its thermodynamic aqueous solubility limit before complete dispersion, it undergoes rapid nucleation and precipitation—a phenomenon known as the solvent-shift effect[1]. For compounds like 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, the lipophilic dichlorophenyl ring acts as a strong driver for this hydrophobic collapse [2].

Self-Validating Protocol for Stock Preparation

Every step in this protocol includes a Self-Validation Checkpoint to ensure the system remains thermodynamically stable before proceeding to the next phase.

Phase 1: Primary Stock Preparation (50 mM)

Causality: Using anhydrous DMSO is critical. DMSO is highly hygroscopic; absorbed atmospheric water acts as a nucleation seed, causing premature micro-precipitation inside the stock tube.

-

Equilibrate the solid compound vial to room temperature (RT) in a desiccator for 30 minutes to prevent condensation.

-

Weigh exactly 13.15 mg of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

-

Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes to disrupt residual crystal lattices.

Self-Validation Checkpoint 1: Perform a visual inspection against a dark background. Shine a laser pointer through the tube (Tyndall effect test). The solution must be 100% optically clear. If a beam is visible, colloidal suspension remains; continue sonication.

Phase 2: Secondary Dilution (1000x Working Stocks)

Causality: To prevent DMSO-induced cytotoxicity, the final assay concentration of DMSO must be strictly controlled. Research demonstrates that DMSO concentrations above 0.5% (v/v) significantly alter cell membrane fluidity and generate reactive oxygen species (ROS) [3]. We utilize a 1000x intermediate stock system to lock the final DMSO concentration at a safe 0.1% (v/v) across all test conditions.

Table 2: Quantitative Serial Dilution & Vehicle Control Scheme

| Desired Final Assay Conc. | Intermediate DMSO Stock (1000x) | Vol. of 50 mM Primary Stock | Vol. of Anhydrous DMSO | Vol. of 1000x Stock added to 1 mL Media | Final DMSO % in Assay |

| 50 µM | 50 mM | 100 µL | 0 µL | 1 µL | 0.1% |

| 10 µM | 10 mM | 20 µL | 80 µL | 1 µL | 0.1% |

| 1 µM | 1 mM | 2 µL | 98 µL | 1 µL | 0.1% |

| 0 µM (Vehicle) | 0 mM | 0 µL | 100 µL | 1 µL | 0.1% |

Self-Validation Checkpoint 2: Ensure no phase separation or cloudiness occurs during the DMSO-to-DMSO serial dilutions.

Phase 3: Media Integration (The Dropwise Technique)

Causality: Cold media decreases the kinetic energy available for solvation, exacerbating the solvent-shift effect and promoting rapid nucleation [2].

-

Pre-warm the complete cell culture medium (containing FBS/BSA, which acts as a carrier protein to stabilize the lipophilic compound) to 37°C .

-

Create a vortex in the pre-warmed media tube using a gentle vortex mixer.

-

Add the 1000x DMSO stock dropwise into the center of the vortexing media. Do not touch the pipette tip to the plastic walls, as the compound will instantly adhere to the hydrophobic plastic.

Self-Validation Checkpoint 3: Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. An OD₆₀₀ > 0.05 compared to the vehicle control indicates invisible micro-precipitation[4]. Do not proceed to cell treatment if this QC fails.

Experimental Workflow Visualization

Workflow for preparation and validation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

References

-

Verheijen, M., et al. (2019). "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Scientific Reports (PubMed Central). URL: [Link]

-

University of Eastern Finland. (2011). "Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine." eRepo. URL: [Link]

-

ResearchGate Community. (2025). "Has anyone worked with MOMIPP (HY-119624) and found a solvent that prevents precipitation?" ResearchGate. URL: [Link]

Sources

Application Note: 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid as a Versatile Intermediate in Organic Synthesis

Introduction & Mechanistic Overview

In modern medicinal and agricultural chemistry, the 2,4-dichlorophenyl pharmacophore is highly valued for its ability to enhance molecular lipophilicity and confer resistance to cytochrome P450-mediated metabolic oxidation[1]. A critical linchpin in synthesizing complex heterocycles bearing this moiety is 4-(2,4-dichlorophenyl)-4-oxo-2-hydroxybutanoic acid .

Structurally classified as an α -hydroxy- γ -keto acid, this intermediate is synthesized via the crossed aldol condensation of 2,4-dichloroacetophenone with glyoxylic acid[2]. Glyoxylic acid is uniquely suited for this transformation because it lacks α -protons, entirely preventing competitive self-condensation.

As a Senior Application Scientist, it is crucial to understand the thermodynamic and kinetic boundaries of this molecule. The α -hydroxyl group is highly susceptible to elimination. Under harsh acidic conditions or elevated temperatures, the molecule rapidly dehydrates to form an aroylacrylic acid (a potent Michael acceptor)[3][4]. However, when isolated carefully, the α -hydroxy- γ -keto acid serves as a bifunctional scaffold, most notably reacting with bis-nucleophiles like hydrazine to form functionalized pyridazinones—key bioisosteres for amides in drug design[1].

Synthetic pathways of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Synthesis of the α -Hydroxy- γ -Keto Acid Intermediate

Expertise & Causality: To successfully isolate 4-(2,4-dichlorophenyl)-4-oxo-2-hydroxybutanoic acid without pushing the reaction to the dehydrated β -aroylacrylic acid, a base-catalyzed aldol condensation at low temperatures must be employed[3]. Sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid of glyoxylic acid to form a soluble carboxylate salt, and it kinetically generates the enolate of 2,4-dichloroacetophenone. By keeping the temperature below 25 °C, the E1cB elimination of the β -hydroxyl group is thermodynamically disfavored.

Protocol 1: Base-Catalyzed Aldol Condensation

Reagents:

-

2,4-Dichloroacetophenone (1.0 eq, 50 mmol)

-

Glyoxylic acid monohydrate (1.2 eq, 60 mmol)

-

Sodium hydroxide (2.5 eq, 125 mmol)

-

Ethanol (50 mL) and Deionized Water (20 mL)

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloroacetophenone in 50 mL of ethanol in a 250 mL round-bottom flask. Chill the solution to 0–5 °C using an ice-water bath.

-

Addition: Dissolve glyoxylic acid monohydrate in 10 mL of water and add it to the flask.

-

Catalysis: Prepare a solution of NaOH in 10 mL of water. Add this aqueous base dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C to prevent premature dehydration.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

-

Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active acetophenone spot ( Rf≈0.7 ) will disappear, replaced by a baseline spot that stains yellow with bromocresol green, confirming carboxylic acid formation.

-

Workup & Isolation: Pour the mixture into 100 mL of crushed ice. Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2.0.

-

Recovery: The target α -hydroxy- γ -keto acid will precipitate as a white/off-white solid. Filter under vacuum, wash with cold water, and dry in vacuo at 40 °C.

Downstream Workflows & Applications

Pathway A: Synthesis of Pyridazinone Scaffolds

Expertise & Causality: Reacting the intermediate with hydrazine hydrate yields 6-(2,4-dichlorophenyl)-4-hydroxy-4,5-dihydro-3(2H)-pyridazinone. Hydrazine acts as a bis-nucleophile. The highly nucleophilic NH2 first attacks the γ -ketone to form a hydrazone. Subsequently, the secondary amine undergoes intramolecular lactamization by attacking the carboxylic acid[1]. The α -hydroxyl group remains intact, providing an anchoring point for further functionalization (e.g., etherification or fluorination).

Mechanism of pyridazinone cyclization from the gamma-keto acid intermediate.

Protocol 2: Hydrazine Cyclization

-

Suspend 4-(2,4-dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (10 mmol) in 30 mL of absolute ethanol.

-

Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature. The suspension will briefly clear as the hydrazinium salt forms.

-

Heat the reaction to reflux (78 °C) for 3 hours.

-

Self-Validating Check: As the cyclization proceeds, the highly crystalline pyridazinone product will begin to precipitate directly out of the hot ethanolic solution due to its lower solubility compared to the open-chain intermediate.

-

Cool the mixture to 0 °C, filter the precipitate, and recrystallize from ethanol to yield the pure heterocycle.

Pathway B: Dehydration to Aroylacrylic Acid

Expertise & Causality: When a Michael acceptor is required for thiol-ene click chemistry or pyrazoline synthesis, the intermediate can be deliberately dehydrated. Acid catalysis protonates the α -hydroxyl group, turning it into a superior leaving group ( H2O ), driving an E1/E2 elimination that is thermodynamically pulled forward by the extended π -conjugation of the resulting 4-(2,4-dichlorophenyl)-4-oxo-2-butenoic acid[4].

Protocol 3: Acid-Catalyzed Dehydration

-

Dissolve the α -hydroxy- γ -keto acid (10 mmol) in 40 mL of toluene.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq, 1 mmol).

-

Equip the flask with a Dean-Stark trap and reflux for 4 hours to azeotropically remove the liberated water.

-

Concentrate the toluene under reduced pressure and purify the residue via silica gel chromatography to isolate the trans-aroylacrylic acid.

Physicochemical & Analytical Data Summary

To ensure rigorous quality control across these workflows, the following table summarizes the expected spectral data for the intermediate and its primary downstream derivatives.

| Compound | 1 H NMR (DMSO- d6 ) Key Shifts | IR (cm −1 ) Key Bands | MS (m/z) [M-H] − |

| 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid | 4.3 (dd, 1H, CH-OH), 3.2-3.4 (m, 2H, CH 2 ) | 3400 (OH), 1710 (COOH), 1680 (C=O) | 261.0 |

| 6-(2,4-Dichlorophenyl)-4-hydroxy-4,5-dihydro-3(2H)-pyridazinone | 10.9 (s, 1H, NH), 4.5 (t, 1H, CH-OH) | 3350 (OH), 3200 (NH), 1665 (Amide C=O) | 257.0 |

| 4-(2,4-Dichlorophenyl)-4-oxo-2-butenoic acid | 7.8 (d, 1H, =CH), 6.7 (d, 1H, =CH) | 1705 (COOH), 1670 (C=O), 1620 (C=C) | 243.0 |

References

- Google Patents (EP1505054A1)

- Google Patents (IE52444B1)

-

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies Bioorganic Chemistry / ResearchGate URL:[Link]

- PROCESS FOR PREPARING TRANS-.beta.

Sources

- 1. researchgate.net [researchgate.net]

- 2. IE52444B1 - New derivatives of phenyl aliphatic carboxylic acids,their preparation,their use as medicaments and compositions containing them - Google Patents [patents.google.com]

- 3. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]

- 4. CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid

Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate. Our focus is on providing scientifically sound, field-tested insights to overcome common challenges in this multi-step synthesis.

Introduction to the Synthesis

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a two-stage process. The first stage involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride to form the key intermediate, 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid. The second stage is the introduction of a hydroxyl group at the alpha position to the ketone, which can be achieved through an α-bromination followed by hydrolysis. This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Stage 1: Friedel-Crafts Acylation to Synthesize 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, the acylium ion generated from succinic anhydride and a Lewis acid catalyst attacks the electron-rich (despite the deactivating chloro groups) 2,4-dichlorophenyl ring.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |

| Water, deionized | H₂O | 18.02 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Formation of the Acylium Ion Complex: Cool the suspension in an ice-water bath to 0-5 °C. To this, slowly add succinic anhydride (1.0 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of 1,3-Dichlorobenzene: Add 1,3-dichlorobenzene (1.1 molar equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes. Maintain the temperature between 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-45 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex of the product.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Diagram: Workflow for Friedel-Crafts Acylation

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction is very slow or is not proceeding to completion. What are the likely causes and how can I fix this?

A1: This is a common issue, often related to the deactivating nature of the two chlorine atoms on the benzene ring, which makes the substrate less nucleophilic.[3]

-

Inadequate Catalyst Activity: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive.[3] Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

-

Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is oven-dried before use and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).

-

-

Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, taking it out of the catalytic cycle.

-

Solution: Ensure you are using at least 2.2 molar equivalents of AlCl₃ relative to the succinic anhydride.

-

-

Low Reaction Temperature: While the initial addition should be done at low temperatures to control the exotherm, the reaction with a deactivated ring may require more thermal energy to proceed.

-

Solution: After the initial addition at low temperature, gradually increase the temperature to a gentle reflux and monitor the reaction by TLC.

-

-

Poor Reagent Quality: Ensure that the 1,3-dichlorobenzene and succinic anhydride are of high purity.

Q2: I am getting a low yield of the desired product, and I suspect side reactions are occurring. What are the possible side reactions and how can I minimize them?

A2: Low yields can be attributed to several factors, including the formation of isomers and polysubstitution, although the latter is less common in acylation compared to alkylation.

-

Formation of Isomers: The acylation of 1,3-dichlorobenzene can potentially lead to the formation of other isomers, although the 2,4-disubstituted product is generally favored due to the directing effects of the chlorine atoms.

-

Solution: The regioselectivity can sometimes be influenced by the solvent and reaction temperature.[3] Sticking to the recommended protocol with a non-polar solvent like dichloromethane should favor the desired isomer. Careful purification by recrystallization or column chromatography is essential to isolate the desired product.[2]

-

-

Polysubstitution: While the acyl group is deactivating and discourages a second acylation, under very harsh conditions, it is a possibility.

-

Solution: Avoid excessively high temperatures and long reaction times. Use a slight excess of the 1,3-dichlorobenzene to favor mono-acylation.

-

Q3: The work-up of my reaction is difficult, and I am getting an emulsion. How can I improve the work-up procedure?

A3: Emulsions are a common problem during the aqueous work-up of Friedel-Crafts reactions due to the formation of aluminum hydroxides.

-

Inefficient Quenching: Rapidly adding water to the reaction mixture can lead to a violent reaction and the formation of a thick, unmanageable precipitate.

-

Solution: Always pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts in solution.

-

-

Insufficient Acid: If the aqueous layer is not sufficiently acidic, aluminum hydroxides will precipitate.

-

Solution: Ensure an adequate amount of concentrated HCl is used in the quenching step.

-

-

Breaking Emulsions: If an emulsion does form, you can try adding more brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite to break up the emulsion.

Diagram: Troubleshooting Decision Tree for Friedel-Crafts Acylation

Caption: Decision tree for troubleshooting common issues in the Friedel-Crafts acylation.

Stage 2: α-Hydroxylation of 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid

The introduction of the hydroxyl group at the α-position of the keto-acid can be achieved via a two-step process: α-bromination followed by nucleophilic substitution with hydroxide.

Experimental Protocol: α-Hydroxylation

Step 2a: α-Bromination

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid | C₁₀H₈Cl₂O₃ | 247.08 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 |

| Carbon Tetrachloride (CCl₄), anhydrous | CCl₄ | 153.82 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

-

Reaction: Heat the mixture to reflux (around 77 °C) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.

Step 2b: Hydrolysis of the α-Bromo Intermediate

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Crude α-bromo intermediate | C₁₀H₇BrCl₂O₃ | 325.97 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Water, deionized | H₂O | 18.02 |

| Hydrochloric Acid (HCl), dilute | HCl | 36.46 |

Procedure:

-

Reaction Setup: Dissolve the crude α-bromo intermediate in a mixture of water and a co-solvent like THF or acetone.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.2 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Troubleshooting Guide: α-Hydroxylation

Q1: The α-bromination reaction is not selective and I am getting multiple brominated products. What can I do?

A1: Selectivity in radical bromination can be challenging.

-

Reaction Conditions: Over-bromination can occur if the reaction is left for too long or if an excess of NBS is used.

-

Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Use no more than 1.1 equivalents of NBS.

-

-

Initiator: Ensure that the AIBN is fresh, as old initiator may have decomposed.

-

Solution: Use a freshly opened bottle of AIBN.

-

Q2: The hydrolysis of the α-bromo intermediate is giving a low yield of the desired α-hydroxy acid. What are the potential issues?

A2: Low yields in the hydrolysis step can be due to side reactions or incomplete conversion.

-

Elimination Side Reaction: Under strongly basic conditions, elimination to form an α,β-unsaturated ketone is a possible side reaction.

-

Solution: Use milder basic conditions, for example, by using sodium bicarbonate instead of sodium hydroxide, although this may require longer reaction times.

-

-

Incomplete Reaction: The hydrolysis may be slow.

-

Solution: Gently heating the reaction mixture can increase the rate of hydrolysis. Monitor the reaction by TLC to determine the optimal reaction time.

-

Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A: Yes, other Lewis acids such as iron(III) chloride (FeCl₃) can be used.[4] FeCl₃ is a milder Lewis acid and may offer better selectivity in some cases, although it might require higher reaction temperatures or longer reaction times for a deactivated substrate like 1,3-dichlorobenzene.

Q: What is the expected regioselectivity of the Friedel-Crafts acylation of 1,3-dichlorobenzene?

A: The chlorine atoms are ortho, para-directing but deactivating. The acylation is expected to occur primarily at the 4-position, which is para to one chlorine and ortho to the other, and is the least sterically hindered position.

Q: Are there alternative methods for the α-hydroxylation step?

A: Yes, there are other methods for the α-hydroxylation of ketones. One common method is the use of a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by reaction with an electrophilic oxygen source like a MoOPH reagent. However, the α-bromination/hydrolysis sequence is often more practical for laboratory-scale synthesis.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid should be confirmed using a combination of spectroscopic methods:

-

¹H NMR: Expect to see signals for the aromatic protons, the methine proton at the α-position, and the methylene protons. The carboxylic acid and hydroxyl protons may appear as broad singlets.

-

¹³C NMR: Expect signals for the aromatic carbons, the ketone carbonyl, the carboxylic acid carbonyl, the methine carbon, and the methylene carbon.

-

IR Spectroscopy: Look for characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the ketone and carboxylic acid, and C-Cl stretches.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,3-Dichlorobenzene: Harmful if swallowed or inhaled. Use in a well-ventilated area or a fume hood.

-

Succinic Anhydride: Can cause skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and avoid all contact with skin.

-

General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these experiments. Ensure that a safety shower and eyewash station are readily accessible.

References

- Cavicchioni, G. (1994). Bromoamides as Starting Materials in the Synthesis of α-Hydroxy- and α-Alkoxy Derivatives.

- BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.

- University of Wisconsin-Madison. (n.d.).

- MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1227.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.

- Google Patents. (1990). Process for preparing alpha-hydroxy acids. US4981619A.

- Harrowven, D. C., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 1344-1351.

- Organic Syntheses. (n.d.).

- University of Wisconsin-Madison. (n.d.).

- Ventura College. (n.d.).

- Wimmer, T., et al. (2023). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances, 13(51), 35836-35841.

- Wiley. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.

- ResearchGate. (n.d.).

- Vedantu. (2026). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.

- Pearson. (n.d.). The synthesis of -hydroxy acids can be done starting with amino.

- BenchChem. (2025). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.

- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.

- OrganicChemistryData.org. (n.d.).

- PubChem. (n.d.). 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

- BenchChem. (2025). A Comprehensive Technical Guide to the Spectroscopic Data of 4-(4-Iodophenyl)-4-oxobutanoic acid.

- Google Patents. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. US4621154A.

- The Vespiary. (n.d.).

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- National Center for Biotechnology Information. (2025).

- Organic Chemistry Portal. (n.d.).

- Alfa Chemistry. (n.d.). CAS 6340-79-0 4-(4-Bromophenyl)-4-oxobutanoic acid.

- Ogarev-online. (2022). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids.

- Sigma-Aldrich. (n.d.). 2,4-bis(4-chlorophenyl)-4-oxobutanoic acid.

- SpectraBase. (n.d.). Butanoic acid, 4-oxo-4-[(4-phenoxyphenyl)amino]-, 2-(4-chlorophenyl)-2-oxoethyl ester.

- National Center for Biotechnology Information. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.

- MolPort. (n.d.). 2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid.

Sources

Preventing oxidative degradation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid during storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. Here, we address common questions and troubleshooting scenarios related to its oxidative degradation during storage and experimentation. Our recommendations are based on established principles of organic chemistry and pharmaceutical stability testing.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a question-and-answer formatted guide to address specific issues you might encounter, helping you identify the root cause of degradation and implement effective solutions.

Question 1: I've observed a decrease in the purity of my 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid sample over time, even when stored in the dark. What could be the cause?

Answer: A decrease in purity, especially in the absence of light, strongly suggests chemical degradation, with oxidation being a primary suspect. The molecular structure of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid contains several functional groups susceptible to oxidation, including a secondary alcohol and a ketone, which can be sensitive to atmospheric oxygen.[1][2] The presence of trace metal ions can also catalyze oxidative processes.[3][4]

To confirm oxidative degradation, we recommend performing a forced degradation study.[5][6][7] This involves intentionally exposing your compound to oxidative stress (e.g., with hydrogen peroxide) and analyzing the degradation products by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Comparing the degradation profile from the forced degradation study with your stored sample can help confirm the degradation pathway.

Question 2: My analytical data shows the appearance of new, more polar peaks in the chromatogram of my stored sample. What are these likely to be?

Answer: The appearance of more polar species is a common indicator of oxidative degradation. The introduction of additional oxygen-containing functional groups, such as hydroperoxides, or cleavage of the molecule can lead to more polar compounds. Given the structure of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, potential oxidative degradation products could arise from:

-

Oxidation of the secondary alcohol: The hydroxyl group is a prime target for oxidation, which could lead to the formation of a diketo acid.

-

Oxidative cleavage: The bond between the ketone and the adjacent methylene group could be susceptible to cleavage, leading to the formation of 2,4-dichlorobenzoic acid and other smaller, more polar fragments.

-

Radical-initiated reactions: The aromatic ring, while relatively stable, could undergo hydroxylation under certain oxidative conditions.[10]

The following diagram illustrates a plausible oxidative degradation pathway:

Caption: Proposed oxidative degradation pathways for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

To identify these new peaks, LC-MS is the recommended analytical technique due to its ability to provide molecular weight information of the degradants.[8][9]

Question 3: What are the immediate steps I can take to minimize further degradation of my existing stock?

Answer: To halt or significantly slow down further degradation, you should immediately address the key environmental factors that promote oxidation: oxygen, light, and temperature.[11][12]

-

Inert Atmosphere: Repackage your material under an inert gas like argon or nitrogen.[13] This displaces oxygen, a key reactant in oxidative degradation.

-

Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze photo-oxidative reactions.[13][14]

-

Low Temperature: Store the material at a reduced temperature. Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly decrease the rate of chemical reactions.[15]

The following table summarizes the recommended immediate actions:

| Action | Rationale |

| Repackage under Inert Gas | To minimize exposure to atmospheric oxygen. |

| Use Amber or Opaque Vials | To prevent light-induced degradation. |

| Store at Low Temperature | To reduce the rate of chemical degradation. |

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the long-term storage and handling of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

FAQ 1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). The storage temperature should be maintained at -20°C or lower.

FAQ 2: Should I be concerned about the purity of the solvents I use to dissolve this compound?

Absolutely. Solvents can be a source of oxidative stress. Ethers, for example, can form peroxides upon storage, which can initiate degradation. It is crucial to use high-purity, peroxide-free solvents. Before use, it is good practice to test susceptible solvents for the presence of peroxides.

FAQ 3: Are there any additives I can use to prevent oxidation in solution?